molecular formula C7H7BCl2 B14127540 Dichloro(2-methylphenyl)borane CAS No. 4250-48-0

Dichloro(2-methylphenyl)borane

Katalognummer: B14127540
CAS-Nummer: 4250-48-0
Molekulargewicht: 172.85 g/mol
InChI-Schlüssel: GRSIXNYMTVHYKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloro(2-methylphenyl)borane is an organoboron compound with the molecular formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichloro(2-methylphenyl)borane can be synthesized through the reaction of 2-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C7H7B(OH)2+2SOCl2C7H7BCl2+2SO2+2HClC7H7B(OH)2 + 2 SOCl2 \rightarrow C7H7BCl2 + 2 SO2 + 2 HCl C7H7B(OH)2+2SOCl2→C7H7BCl2+2SO2+2HCl

This method involves the conversion of the boronic acid to the corresponding dichloroborane by the action of thionyl chloride, which acts as both a chlorinating agent and a dehydrating agent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Dichloro(2-methylphenyl)borane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form boronic acids or boronates.

    Reduction Reactions: It can be reduced to form borane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution: Formation of substituted boranes.

    Oxidation: Formation of boronic acids or boronates.

    Reduction: Formation of borane derivatives.

Wissenschaftliche Forschungsanwendungen

Dichloro(2-methylphenyl)borane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Dichloro(2-methylphenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various catalytic processes, where the compound facilitates the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Dichloro(2-methylphenyl)borane is unique due to the presence of the 2-methyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role.

Eigenschaften

CAS-Nummer

4250-48-0

Molekularformel

C7H7BCl2

Molekulargewicht

172.85 g/mol

IUPAC-Name

dichloro-(2-methylphenyl)borane

InChI

InChI=1S/C7H7BCl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3

InChI-Schlüssel

GRSIXNYMTVHYKC-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1C)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.